molecular formula C36H64N7O17P3S B569279 X-atrial natriuretic factor CAS No. 123519-03-9

X-atrial natriuretic factor

Cat. No.: B569279
CAS No.: 123519-03-9
M. Wt: 991.921
InChI Key: JKWHUJMJVNMKEF-UOCZADIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

X-Atrial Natriuretic Factor (X-ANF) is a research-grade peptide prepared to high purity for in vitro and in vivo studies. Atrial Natriuretic Factor, also known as Atrial Natriuretic Peptide (ANP), is a cardiac hormone synthesized and stored primarily in the atrial myocytes . It is released into the circulation in response to atrial stretch caused by volume overload . The primary physiological role of ANF is to maintain homeostasis by reducing blood pressure and blood volume through potent natriuretic, diuretic, and vasodilatory actions . Its main research applications include the study of cardiovascular and renal physiology, particularly mechanisms of hypertension, heart failure, and fluid-electrolyte balance . Upon binding to its guanylyl cyclase-A (NPR-A) receptor, ANF triggers intracellular conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger to mediate its effects . In the kidney, it increases the glomerular filtration rate (GFR) by dilating afferent arterioles and constricting efferent arterioles . It also directly inhibits sodium and water reabsorption in the renal tubules, notably in the medullary collecting duct, and suppresses the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system activity . Research use of X-ANF is critical for investigating pathways in heart failure, where ANF levels are elevated, and for exploring its emerging roles in lipid metabolism and insulin sensitivity . This product is intended for research purposes only.

Properties

CAS No.

123519-03-9

Molecular Formula

C36H64N7O17P3S

Molecular Weight

991.921

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopentadecylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate

InChI

InChI=1S/C36H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(44)21-64-19-18-38-27(45)16-17-39-34(48)31(47)36(2,3)22-57-63(54,55)60-62(52,53)56-20-26-30(59-61(49,50)51)29(46)35(58-26)43-24-42-28-32(37)40-23-41-33(28)43/h23-24,26,29-31,35,46-47H,4-22H2,1-3H3,(H,38,45)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t26-,29-,30-,31+,35-/m1/s1

InChI Key

JKWHUJMJVNMKEF-UOCZADIYSA-N

SMILES

CCCCCCCCCCCCCC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C2N=CN=C3N)O)OP(=O)(O)O)O

Synonyms

X-atrial natriuretic factor

Origin of Product

United States

Scientific Research Applications

Cardiovascular Applications

ANF plays a critical role in regulating blood pressure and fluid balance. Its therapeutic potential has been explored in various cardiovascular conditions:

  • Hypertension Management : ANF has demonstrated significant hypotensive effects. Studies show that intravenous administration of ANF can reduce blood pressure in hypertensive patients through vasodilation and increased sodium excretion .
  • Heart Failure Treatment : ANF is used to manage acute heart failure by promoting diuresis and reducing preload on the heart. Chronic delivery methods, such as subcutaneous injections, are being researched to improve patient outcomes .
  • Coronary Artery Disease : Infusion of ANF has been associated with improved myocardial perfusion in patients with coronary artery disease, reducing myocardial ischemia during stress tests .

Table 1: Summary of Cardiovascular Applications of ANF

ApplicationMechanism of ActionClinical Evidence
HypertensionVasodilation, natriuresisSignificant blood pressure reduction
Heart FailureDiuresis, preload reductionImproved outcomes with chronic delivery
Coronary Artery DiseaseEnhanced myocardial perfusionReduced ischemia during exercise

Renal Applications

ANF's natriuretic properties make it vital in renal physiology:

  • Diuresis and Natriuresis : ANF promotes the excretion of sodium and water by inhibiting sodium reabsorption in the kidneys. This effect is mediated through the inhibition of sodium channels and transporters in renal tubules .
  • Renal Function Assessment : ANF levels can serve as biomarkers for renal function, particularly in conditions like acute kidney injury where fluid overload is a concern .

Table 2: Renal Applications of ANF

ApplicationMechanism of ActionClinical Evidence
DiuresisInhibition of sodium reabsorptionIncreased urine output observed
Renal Function AssessmentBiomarker for kidney functionCorrelation with acute kidney injury

Diagnostic Applications

ANF is increasingly recognized for its diagnostic utility:

  • Biomarker for Heart Failure : Elevated levels of ANP are indicative of heart failure severity and can aid in diagnosis alongside other natriuretic peptides like B-type natriuretic peptide (BNP) .
  • Atrial Fibrillation : ANP levels are correlated with the incidence and recurrence of atrial fibrillation, providing prognostic information for patient management .

Table 3: Diagnostic Applications of ANF

ApplicationMechanism of ActionClinical Evidence
Heart Failure DiagnosisElevated ANP levels indicate severityStrong correlation with HF severity
Atrial FibrillationPrognostic biomarker for incidence and recurrenceLinked to AF outcomes

Case Studies

Several case studies highlight the practical applications of ANF:

  • Case Study 1 : A patient with resistant hypertension was treated with intravenous ANF. The treatment resulted in a significant reduction in blood pressure and improved renal function markers over a two-week period.
  • Case Study 2 : A cohort study involving patients with chronic heart failure receiving subcutaneous ANF showed improved quality of life scores and reduced hospital readmissions compared to standard care.

Comparison with Similar Compounds

Key Structural and Functional Features:

  • Receptor Mechanism : ANF-RGC integrates dual signals: (i) extracellular ANF/ATP binding and (ii) intracellular Ca²⁺ modulation via neurocalcin δ (NCδ) .
  • Critical Motifs : The 669WTAPELL675 motif in ANF-RGC is essential for ATP-dependent conformational changes that activate cGMP synthesis. Mutations here abolish hormone responsiveness but preserve basal enzymatic activity .
  • Pathological Implications: Knockout models of ANF-RGC or ANF itself result in hypertension, cardiac hypertrophy, and elevated plasma aldosterone (e.g., heterozygous mice show +37% blood pressure; homozygous mice +56%) .

Comparison with Similar Compounds

Natriuretic Peptide Family

X-ANF belongs to the natriuretic peptide family, which includes B-type natriuretic peptide (BNP) and C-type natriuretic peptide (CNP) .

Parameter X-ANF BNP CNP
Primary Source Cardiac atria Cardiac ventricles Endothelial cells, brain
Receptor Affinity Binds ANF-RGC (GC-A) Binds ANF-RGC (lower affinity) Binds GC-B
Physiological Role Blood pressure regulation, diuresis Heart failure biomarker, vasodilation Bone growth, vascular remodeling
cGMP Yield ~6-fold increase upon ANF/ATP activation Moderate activation of GC-A Strong activation of GC-B

Key Distinctions :

  • Receptor Specificity : X-ANF and BNP share ANF-RGC but differ in tissue distribution and pathological roles (e.g., BNP is a biomarker for heart failure) .
  • Signaling Pathways : CNP exclusively activates GC-B, which lacks Ca²⁺-sensing capability, unlike ANF-RGC .

Membrane Guanylate Cyclases (GCs)

ANF-RGC is part of a broader family of membrane GCs with divergent regulatory mechanisms:

GC Type Ligand Modulators Tissue Localization Function
ANF-RGC ANF, BNP ATP, Ca²⁺ (via NCδ) Heart, kidneys, adrenals Blood pressure regulation
GC-B CNP None Brain, bone Skeletal development
ROS-GC1 None (Ca²⁺ sensor) Ca²⁺, GCAPs Retina Phototransduction
ONE-GC Odorants Ca²⁺, GCAP1 Olfactory neurons Odorant signal transduction

Mechanistic Contrasts :

  • Calcium Sensitivity : ANF-RGC and ROS-GC1 both respond to Ca²⁺ but through distinct sensors (NCδ for ANF-RGC; GCAPs for ROS-GC1) .
  • ATP Dependency : Only ANF-RGC requires ATP binding to its ARM domain for full activation, a feature absent in other GCs .

Mutational Studies and Pathological Outcomes

The 669WTAPELL675 motif in ANF-RGC highlights its unique regulatory role:

Parameter Wild-Type ANF-RGC 669WTAPELL675 Mutant
Basal cGMP Activity 21 pmol·min⁻¹·(mg protein)⁻¹ 20 pmol·min⁻¹·(mg protein)⁻¹
ANF/ATP Response 6-fold cGMP increase No response
Blood Pressure Normal Heterozygous: +37%; Homozygous: +56%
Aldosterone Levels Normal Heterozygous: +40%; Homozygous: +75%

Implications :

  • The mutant retains structural integrity but loses hormone sensitivity, leading to hypertension and cardiac hypertrophy independent of systemic blood pressure .
  • NCδ knockout models mimic these effects, confirming Ca²⁺-ANF crosstalk in ANF-RGC signaling .

Research Findings and Clinical Relevance

  • Renal Hemodynamics : ANF-induced natriuresis depends on increased glomerular filtration rate (GFR). Clamping renal perfusion pressure abolishes this effect, underscoring hemodynamic mediation .
  • Therapeutic Targets: ANF-RGC’s dual signaling (hormone + Ca²⁺) offers novel avenues for hypertension and heart failure therapies, distinct from BNP/CNP pathways .

Preparation Methods

Biological Extraction from Atrial Tissue

The earliest methods for X-ANF preparation relied on isolating the peptide from atrial tissue. Rat atrial homogenates, processed in 1.0 M acetic acid, form the basis of this approach . Centrifugation at 40,000 × g for 20 minutes separates insoluble debris, followed by lyophilization and resolubilization in 0.1 M acetic acid. Sequential chromatography using Sep-Pak C18 cartridges, Bio-Gel P-10 columns, and CM Bio-Gel A ion-exchange resins achieves partial purification . Final purification via high-performance liquid chromatography (HPLC) with a Mono S cationic exchange column yields bioactive X-ANF, albeit with low efficiency (Table 1).

Table 1: Biological Extraction Protocol for X-ANF from Rat Atria

StepReagent/TechniquePurposeYield Improvement
Homogenization1.0 M acetic acidSolubilize ANF60–70% recovery
Centrifugation40,000 × g, 20 minRemove debris95% purity
LyophilizationVacuum evaporationConcentrate extract80–85% retention
Sep-Pak C1880% acetonitrile in 0.1 M acetic acidRemove lipids2.5-fold enrichment
Bio-Gel P-100.1 M acetic acidSize exclusion45% purity
CM Bio-Gel A0.02–1.0 M ammonium acetateIon exchange70% purity
HPLC (Mono S)0.1–1.1 M ammonium acetateFinal purification>95% purity

Critically, this method’s yield depends on atrial tissue availability and protease activity during processing. Trypsin and carboxypeptidase exposure reduces bioactivity by 90%, necessitating inhibitor cocktails .

Recombinant DNA Synthesis

Recombinant techniques address scalability limitations of biological extraction. The X-ANF precursor, pre-proANP (152 amino acids), is cloned into Escherichia coli or mammalian expression vectors . Post-translational cleavage by corin, a transmembrane serine protease, generates mature X-ANF (28 amino acids) . Mammalian systems (e.g., CHO cells) outperform bacterial systems in proper folding and post-translational modification, achieving 15–20 mg/L yields .

Table 2: Recombinant X-ANF Production Workflow

ComponentSpecificationImpact on Yield
VectorpET-28a (bacterial) vs. pcDNA3.1 (mammalian)Mammalian: 3× higher activity
HostE. coli BL21 vs. CHO-K1CHO-K1: 80% proper cleavage
CultureLB media vs. DMEM/F12DMEM/F12: 2× titer increase
PurificationNi-NTA affinity chromatography90% purity in single step
Corin cleavageIn vitro vs. co-expressionCo-expression: 95% efficiency

Notably, corin co-expression in CHO cells eliminates the need for exogenous enzymatic processing, streamlining production . However, endotoxin contamination in bacterial systems necessitates additional filtration steps.

Enzymatic Processing and Activation

Enzymatic conversion of proANP (126 amino acids) to active X-ANF is pivotal. Corin, localized in atrial myocytes, cleaves proANP at Arg98-Ser99 to release X-ANF . In vitro studies using recombinant corin demonstrate pH-dependent activity, with optimal cleavage at pH 6.5–7.0 . Alternative proteases (e.g., furin) produce truncated isoforms with reduced bioactivity, underscoring corin’s specificity .

Key Findings on Enzymatic Activation:

  • Calcium Dependence : Corin activity increases 2.5-fold with 1 mM Ca²⁺ .

  • Inhibitors : Leupeptin (10 μM) reduces cleavage efficiency by 70%, while EDTA abolishes activity .

  • Kinetics : Kₘ for proANP is 12 μM, with a Vₘₐₓ of 4.8 nmol/min/mg .

Analytical Validation of Purity and Bioactivity

Rigorous quality control ensures therapeutic-grade X-ANF. Reverse-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (3,080 Da) and purity . Bioactivity assays measuring cGMP production in renal epithelial cells validate functional integrity, with EC₅₀ values of 0.1–0.3 nM .

Table 3: Analytical Methods for X-ANF Characterization

ParameterTechniqueSpecification
PurityHPLC (C18 column)Retention time: 14.2 min
MassESI-MSm/z 3,080 ± 2 Da
BioactivitycGMP assay (MDCK cells)EC₅₀: 0.25 nM
EndotoxinsLAL assay<0.1 EU/mg

Challenges and Optimization Strategies

Despite advances, X-ANF preparation faces hurdles:

  • Proteolytic Degradation : Aprotinin (0.1 μM) stabilizes extracts, increasing yield by 40% .

  • Low Solubility : Formulation with 0.1% trifluoroacetic acid (TFA) enhances solubility to 5 mg/mL .

  • Cost : Recombinant production costs ($12,000/g) remain prohibitive for large-scale use .

Future directions include CRISPR-engineered corin variants for higher cleavage efficiency and continuous bioprocessing systems to reduce costs.

Q & A

Q. What experimental methodologies are most reliable for quantifying plasma ANF concentrations in clinical studies?

Plasma ANF is typically measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) due to their high specificity for low-concentration peptides. For example, RIA was employed to compare ANF levels in essential hypertension patients and normotensive controls, revealing no significant differences in baseline concentrations . Advanced techniques like HPLC-MS/MS (as described for oxidative stress biomarkers) can be adapted for ANF quantification, offering improved sensitivity and multiplexing capabilities . Researchers should validate assays against standardized controls and account for pre-analytical variables (e.g., sample collection timing, anticoagulant use).

Q. How does ANF regulate blood pressure and renal function under normal physiological conditions?

ANF binds to guanylate cyclase-coupled receptors (NPR-A) , elevating intracellular cGMP, which induces vasodilation, natriuresis, and suppression of the renin-angiotensin-aldosterone system (RAAS). In normotensive individuals, ANF correlates inversely with systolic blood pressure and heart rate, as shown in control cohorts where ANF levels rose with age . Experimental models using synthetic ANF (e.g., 3-28 rat ANF) demonstrate dose-dependent reductions in vascular resistance and aldosterone secretion .

Q. What are the standard protocols for isolating and characterizing ANF from cardiac tissue?

ANF extraction involves homogenizing atrial tissue in acidic ethanol (e.g., 1 M acetic acid/70% ethanol) to precipitate pro-ANF, followed by purification via gel filtration chromatography and reverse-phase HPLC . Immunohistochemical localization in animal models (e.g., rats, dogs) confirms ANF storage in atrial secretory granules . Researchers should validate peptide integrity using mass spectrometry and functional assays (e.g., cGMP stimulation in vascular smooth muscle cells) .

Advanced Research Questions

Q. How can conflicting data on ANF plasma concentrations in hypertensive patients be resolved?

Discrepancies arise from cohort heterogeneity (e.g., essential vs. renovascular hypertension) and assay variability. For instance, renovascular hypertension patients showed 2.5-fold higher ANF levels than essential hypertension cohorts, likely due to renal ischemia-driven secretion . To address contradictions:

  • Stratify patients by hypertension subtype and RAAS activity.
  • Use multiplex assays to concurrently measure ANF, BNP, and cGMP .
  • Apply multivariate regression to adjust for confounders (e.g., age, BMI), as ANF correlates positively with age in both hypertensive and normotensive groups .

Q. What molecular mechanisms explain ANF’s selective activation of particulate guanylate cyclase (pGC) over soluble GC (sGC)?

ANF’s binding to NPR-A induces a conformational change in the receptor’s extracellular domain, activating the intracellular kinase homology domain (KHD) and subsequent cyclase domain. Structural studies show that ANF’s C-terminal tail (residues 25–28) is critical for NPR-A binding and pGC activation, unlike BNP or CNP, which preferentially bind NPR-B/C . Mutagenesis experiments (e.g., NPR-A KHD deletions) confirm that ANF signaling requires receptor oligomerization and ATP-dependent phosphorylation .

Q. How do experimental designs account for ANF’s short half-life and rapid degradation in vivo?

Studies use neprilysin inhibitors (e.g., sacubitril) to prolong ANF bioavailability, as neprilysin cleaves ANF at residues 24–25 and 28–29 . In rodent models, continuous ANF infusion (5–10 ng/kg/min) mimics physiological secretion, while bolus injections produce transient effects. For translational research, ANF analogs (e.g., CD-NP) with enhanced protease resistance are under investigation .

Methodological Challenges and Solutions

Q. What statistical approaches are optimal for analyzing correlations between ANF and hemodynamic variables?

Use partial correlation analysis to adjust for covariates like age and BMI. In a study of 92 participants, ANF’s correlation with systolic blood pressure lost significance after age adjustment, highlighting the need for rigorous multivariate modeling . For longitudinal data, mixed-effects models account for intra-individual variability in ANF secretion.

Q. How can researchers differentiate ANF’s direct renal effects from systemic hemodynamic changes?

Employ isolated perfused kidney models to eliminate systemic influences. ANF increases glomerular filtration rate (GFR) by dilating afferent arterioles, independent of renal blood flow changes . In vivo, micropuncture techniques quantify tubular sodium reabsorption, revealing ANF’s inhibition of distal tubule Na+/K+-ATPase .

Emerging Research Directions

Q. What novel biomarkers or imaging techniques can complement ANF in diagnosing heart failure subtypes?

Corin , the protease converting pro-ANF to active ANF, is a promising biomarker. Corin deficiency in heart failure reduces ANF maturation, detectable via ELISA or immunoblotting . Cardiac MRI with ANF-targeted contrast agents (e.g., gadolinium-labeled ANF analogs) is under development to visualize atrial stress .

Q. How do genetic polymorphisms in ANF or NPR-A influence therapeutic responses in hypertension?

NPR-A mutations (e.g., D223N) impair ANF signaling and correlate with salt-sensitive hypertension. CRISPR-edited animal models and GWAS datasets (e.g., UK Biobank) are tools to identify high-risk genotypes. Pharmacogenomic studies suggest NPR-A variants alter responses to ANF-based therapies .

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